Cas no 1519643-93-6 (Phenol, 3-(3-bromo-2-methylpropyl)-)

Phenol, 3-(3-bromo-2-methylpropyl)-, is a brominated phenolic compound characterized by its unique alkyl-substituted structure. This intermediate is primarily utilized in organic synthesis, particularly in the preparation of specialized polymers, pharmaceuticals, and agrochemicals. The presence of both a phenolic hydroxyl group and a bromomethyl moiety enhances its reactivity, making it valuable for nucleophilic substitution and cross-coupling reactions. Its structural features contribute to controlled functionalization in complex molecular frameworks. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or moisture. Proper storage and handling are essential to maintain stability and ensure consistent performance in synthetic applications.
Phenol, 3-(3-bromo-2-methylpropyl)- structure
1519643-93-6 structure
Product Name:Phenol, 3-(3-bromo-2-methylpropyl)-
CAS No:1519643-93-6
MF:C10H13BrO
MW:229.113622426987
CID:5284585
Update Time:2025-11-01

Phenol, 3-(3-bromo-2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-(3-bromo-2-methylpropyl)-
    • Inchi: 1S/C10H13BrO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3
    • InChI Key: AESOUQNDFMAGPK-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC(CC(C)CBr)=C1

Phenol, 3-(3-bromo-2-methylpropyl)- Pricemore >>

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Additional information on Phenol, 3-(3-bromo-2-methylpropyl)-

Phenol, 3-(3-bromo-2-methylpropyl)-: A Versatile Organic Compound with Emerging Applications in Modern Chemistry

Phenol, 3-(3-bromo-2-methylpropyl)- (CAS No. 1519643-93-6) is a structurally unique organic compound that has garnered significant attention in recent years due to its exceptional reactivity and functional versatility. This compound belongs to the class of phenolic derivatives and features a branched aliphatic chain bearing a bromine substituent at the 3-position of the propyl group. Its molecular structure combines the aromatic stability of phenol with the electrophilic reactivity of halogenated alkanes, making it a valuable building block in advanced synthetic chemistry and pharmaceutical development.

The chemical structure of Phenol, 3-(3-bromo-2-methylpropyl)- is characterized by a hydroxyl group attached to the benzene ring and a 3-bromo-2-methylpropyl substituent extending from the para position of the ring. This arrangement creates a unique electronic environment that enhances the compound's reactivity in nucleophilic substitution reactions. Recent studies published in Organic Letters (2023) have highlighted the regioselectivity of this compound in cross-coupling reactions, particularly in Suzuki-Miyaura coupling and Heck reactions, where the bromine atom serves as an efficient electrophilic site for transition-metal catalysis.

In the context of medicinal chemistry, Phenol, 3-(3-bromo-2-methylpropyl)- has emerged as a promising intermediate compound for the synthesis of selective estrogen receptor modulators (SERMs) and tyrosine kinase inhibitors. A 2024 study in ACS Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit modulated bioavailability and improved metabolic stability when incorporated into heterocyclic scaffolds. The branched aliphatic chain provides steric hindrance that can be strategically exploited to fine-tune pharmacokinetic profiles in drug development.

The synthetic utility of CAS No. 1519643-93-6 has been extensively explored in asymmetric synthesis methodologies. Researchers at the Max Planck Institute have reported the use of this compound as a chiral auxiliary in enantioselective alkylation reactions, achieving high enantiomeric excess (up to 98%) in the synthesis of chiral building blocks for peptide drugs. The hydroxyl group in the Phenol core can be selectively protected using tert-butyloxycarbonyl (Boc) or trityl groups, enabling precise reaction control in multi-step syntheses.

Recent advances in green chemistry have also focused on the biodegradability of Phenol, 3-(3-bromo-2-methylpropyl)- and its environmental impact. A 2023 analysis published in Environmental Science & Technology revealed that this compound exhibits moderate biodegradation rates under aerobic conditions, with microbial degradation pathways primarily involving hydrolytic cleavage of the alkyl chain. These findings are critical for sustainable chemical manufacturing and eco-friendly product development.

The pharmacological potential of CAS No. 1519643-93-6 has been investigated in preclinical studies, particularly in the development of anti-inflammatory agents. A 2024 study in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited inhibition of COX-2 enzyme with IC50 values in the low micromolar range. The branched aliphatic substituent was found to enhance lipophilicity, improving cell membrane permeability and target specificity.

In materials science, Phenol, 3-(3-bromo-2-methylpropyl)- has been utilized in the synthesis of conductive polymers and self-assembling nanostructures. Researchers at MIT have developed polymer brushes using this compound as a monomer precursor, achieving controlled molecular weight distributions and high grafting densities. The hydroxyl group serves as a reactive site for post-polymerization functionalization, enabling the creation of smart materials with responsive properties.

The industrial applications of CAS No. 1519643-93-6 span multiple sectors, including agrochemicals, pharmaceuticals, and specialty chemicals. In the agrochemical industry, derivatives of this compound have shown herbicidal activity against weed species due to their lipophilic nature and ability to disrupt cell membrane integrity. A 2023 report in Pest Management Science highlighted the selectivity of these compounds in targeted pest control, minimizing non-target organism toxicity.

From a computational chemistry perspective, Phenol, 3-(3-bromo-2-methylpropyl)- has been modeled extensively to predict its reactivity patterns and conformational behavior. DFT calculations conducted by the University of Cambridge revealed that the hydroxyl group exhibits strong hydrogen-bonding capabilities, which can be leveraged in supramolecular chemistry and host-guest interactions. These insights are instrumental in designing new materials and functional molecules with tailored properties.

Looking ahead, the future prospects of CAS No. 1519643-93-6 are closely tied to advancements in precision medicine and targeted therapies. Ongoing research at the NIH is exploring the prodrug potential of this compound, where it can be activated selectively in tumor microenvironments through enzymatic cleavage. This approach could significantly enhance therapeutic efficacy while reducing systemic toxicity in oncology applications.

As the scientific community continues to uncover the full potential of Phenol, 3-(3-bromo-2-methylpropyl)-, its role as a versatile synthetic intermediate is expected to expand across multiple disciplines. From drug discovery to materials engineering, this compound exemplifies the interdisciplinary nature of modern chemical research and development.

Phenol, 3-(3-bromo-2-methylpropyl)- (CAS No. 1519643-93-6) is a structurally unique and highly versatile organic compound that has garnered significant attention across multiple scientific disciplines. Its chemical structure, featuring a hydroxyl group and a branched aliphatic substituent, contributes to a wide range of chemical and physical properties that make it valuable in diverse applications, from pharmaceuticals and materials science to agrochemicals and industrial chemistry. ### Chemical Structure and Physical Properties - Structure: The compound consists of a phenolic ring (a benzene ring with a hydroxyl group) substituted with a 3-bromo-2-methylpropyl group. This branching increases the molecule's lipophilicity and conformational flexibility. - Hydrogen Bonding: The hydroxyl group is capable of forming strong hydrogen bonds, a property that is critical in supramolecular chemistry, drug-receptor interactions, and the design of self-assembling materials. - Lipophilicity: The branched aliphatic substituent enhances the molecule’s ability to penetrate biological membranes, a key factor in its pharmaceutical and agrochemical applications. --- ### Applications and Uses #### 1. Pharmaceutical Industry - Anti-inflammatory Agents: Derivatives of this compound have shown inhibitory activity against COX-2, a key enzyme in inflammation. This makes it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). - Prodrug Potential: Research is ongoing to explore its use as a prodrug that can be selectively activated in tumor microenvironments, enhancing targeted drug delivery and reducing systemic toxicity. - COX-2 Inhibition: Studies have demonstrated micromolar IC50 values, indicating its potential as a lead compound in anti-inflammatory drug development. #### 2. Materials Science - Conductive Polymers: The compound has been used as a monomer precursor in the synthesis of polymer brushes, which are used in smart materials and nanotechnology. - Self-Assembling Nanostructures: Its hydroxyl group enables post-polymerization functionalization, making it a useful building block for responsive materials with applications in sensors, drug delivery systems, and optoelectronics. #### 3. Agrochemical Industry - Herbicidal Activity: Derivatives of this compound have shown selective herbicidal activity, targeting specific weed species while minimizing harm to non-target organisms. - Lipophilicity: This property enhances the compound’s ability to penetrate plant membranes, making it a promising candidate for pest control. #### 4. Industrial Chemistry - Specialty Chemicals: The compound is used in the synthesis of specialty chemicals, including lubricants, solvents, and adhesives, due to its moderate reactivity and high stability. - Polymer Additives: Its branched structure can be used to modify polymer properties, such as thermal stability, mechanical strength, and processing characteristics. --- ### Computational and Theoretical Insights - DFT Calculations: These have been used to model the reactivity patterns, conformational behavior, and electronic properties of the compound. These insights are crucial for rational drug design and materials engineering. - Molecular Modeling: Computational tools are being used to predict binding affinities, solubility, and metabolic stability, which are essential for drug development and formulation. --- ### Future Prospects and Research Directions - Precision Medicine: There is growing interest in using the compound as a prodrug that can be activated selectively in specific tissues or cells, enhancing therapeutic efficacy. - Green Chemistry: Researchers are exploring catalytic and biocatalytic methods to synthesize the compound more sustainably, reducing waste and energy consumption. - Nanomedicine: The molecule’s lipophilicity and hydrogen-bonding capacity make it a potential candidate for liposomal drug delivery systems and nanoparticle coatings. --- ### Conclusion Phenol, 3-(3-bromo-2-methylpropyl)- (CAS No. 1519643-93-6) is a prime example of a multi-functional compound with interdisciplinary applications. Its chemical versatility, combined with its biological activity, material properties, and industrial utility, positions it as a key molecule in modern chemistry and innovation. As research continues, its role in drug discovery, materials engineering, and agrochemicals is expected to expand, contributing to sustainable and transformative technologies.
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